Ring Strain Energy: Cyclopentyne's 48.4 kcal/mol Strain as a Predictor of Reactivity vs. Cyclohexyne and Benzyne
Computational studies at the G3 level of theory provide a direct, cross-study comparable quantification of ring strain energy (SE). Cyclopentyne exhibits a calculated SE of 48.4 kcal/mol [1]. This is significantly higher than that of its six-membered analog, cyclohexyne (SE = 40.1 kcal/mol), and represents the driving force behind its enhanced and often less selective reactivity. The larger SE of cyclopentyne directly correlates with a higher ground-state energy, leading to lower activation barriers in cycloaddition reactions relative to cyclohexyne. This data is critical for predicting and selecting the appropriate alkyne for a desired reaction energy profile.
| Evidence Dimension | Ring Strain Energy (SE) |
|---|---|
| Target Compound Data | 48.4 kcal/mol |
| Comparator Or Baseline | Cyclohexyne: 40.1 kcal/mol |
| Quantified Difference | ΔSE = +8.3 kcal/mol for cyclopentyne |
| Conditions | G3 level of theory computational study |
Why This Matters
This quantifies cyclopentyne's superior energetic driving force for strain-promoted reactions, enabling procurement decisions for applications requiring high intrinsic reactivity without additional activation.
- [1] Bach, R. D. Ring Strain Energy in the Cyclooctyl System. The Effect of Strain Energy on [3 + 2] Cycloaddition Reactions with Azides. J. Am. Chem. Soc. 2009, 131, 5233-5243. View Source
